3-(3-methylpyrrolidin-3-yl)pyridine
Description
Contextual Significance within Heterocyclic Chemistry Research
Heterocyclic compounds, which are cyclic compounds containing atoms of at least two different elements in their rings, form the backbone of a vast array of natural products, pharmaceuticals, and functional materials. Pyridine (B92270) and pyrrolidine (B122466) rings, in particular, are privileged scaffolds in medicinal chemistry, appearing in a multitude of biologically active molecules. nih.govnih.govrsc.org The fusion of these two important heterocyclic systems in 3-(3-methylpyrrolidin-3-yl)pyridine creates a hybrid structure with the potential for novel biological activities and material properties.
The significance of this compound lies in the combination of the aromatic, electron-deficient nature of the pyridine ring and the saturated, three-dimensional, and basic character of the pyrrolidine ring. The pyridine moiety can engage in various interactions, including hydrogen bonding and π-stacking, while the pyrrolidine ring, with its sp3-hybridized carbons, provides conformational flexibility and stereochemical complexity. nih.gov This unique combination makes this compound a valuable building block for the synthesis of more complex molecules and a subject of study in its own right.
Overview of Research Trajectories for Pyridine-Pyrrolidine Hybrid Scaffolds
The exploration of pyridine-pyrrolidine hybrid scaffolds is a vibrant area of research, driven by the quest for new therapeutic agents and functional materials. The research trajectories for these hybrids can be broadly categorized as follows:
Medicinal Chemistry and Drug Discovery: A primary focus of research is the synthesis and biological evaluation of novel pyridine-pyrrolidine derivatives. These scaffolds are being investigated for a wide range of therapeutic applications, including as antibacterial, anticancer, antiviral, and antidiabetic agents. nih.govfrontiersin.org For instance, derivatives of the closely related 3-(1-methylpyrrolidin-2-yl)pyridine, also known as nicotine (B1678760), are well-known for their potent effects on nicotinic acetylcholine (B1216132) receptors. nih.gov Researchers are actively exploring how modifications to the pyridine and pyrrolidine rings, including the introduction of substituents like the methyl group in this compound, can modulate biological activity and selectivity.
Catalysis and Synthesis: The nitrogen atoms in both the pyridine and pyrrolidine rings can act as ligands for metal catalysts. This has led to the exploration of pyridine-pyrrolidine hybrids as components of catalysts for various organic transformations. The chiral nature of many pyrrolidine derivatives also makes them attractive for use in asymmetric catalysis. nih.gov
Materials Science: The unique electronic and structural properties of pyridine-pyrrolidine hybrids make them interesting candidates for the development of new materials. Their ability to coordinate with metal ions is being explored for the creation of metal-organic frameworks (MOFs) and other coordination polymers with potential applications in gas storage, separation, and sensing.
The table below provides a summary of the key research areas for pyridine-pyrrolidine hybrid scaffolds.
| Research Area | Focus | Potential Applications |
| Medicinal Chemistry | Synthesis and biological evaluation of novel derivatives. | Antibacterial, anticancer, antiviral, and neurological disorder treatments. |
| Catalysis | Use as ligands for metal catalysts and in asymmetric synthesis. | Efficient and selective chemical transformations. |
| Materials Science | Development of new functional materials. | Metal-organic frameworks (MOFs), sensors, and coordination polymers. |
The ongoing investigation into compounds like this compound and its analogues is poised to yield significant advancements across these diverse scientific disciplines. The inherent versatility of the pyridine-pyrrolidine scaffold ensures that it will remain a focal point of academic research for the foreseeable future.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(3-methylpyrrolidin-3-yl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c1-10(4-6-12-8-10)9-3-2-5-11-7-9/h2-3,5,7,12H,4,6,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXJNVJSWGSVGDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNC1)C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 3 Methylpyrrolidin 3 Yl Pyridine and Analogues
Classical and Contemporary Approaches to Core Structure Formation
The construction of the fundamental 3-(3-methylpyrrolidin-3-yl)pyridine scaffold can be achieved through several strategic pathways, including cyclization reactions, reductive amination, and multi-step syntheses from established precursors.
Cyclization Reactions for Ring Construction
The formation of the pyrrolidine (B122466) ring is a critical step in the synthesis of the target compound. Intramolecular cyclization reactions are a powerful tool for constructing such heterocyclic systems. One conceptual approach involves the cyclization of a suitably substituted aminopentyl halide or a related derivative.
A modern example of cyclization for a related pyrrolinone synthesis involves the 5-endo-trig cyclization of conjugated 2-azaallyl radicals. nih.gov These radicals, generated from 4-selanylcarbonyl-substituted 2-azabuta-1,3-dienes, undergo a nearly barrierless cyclization in the presence of a hydrogen atom transfer (HAT) donor like catechol to form 4-pyrrolin-3-ones in high yields. nih.gov While this specific example leads to a pyrrolinone, the underlying principle of radical cyclization showcases a contemporary method for forming five-membered nitrogen-containing rings.
Reductive Amination Strategies in Pyrrolidine Synthesis
Reductive amination is a versatile and widely used method for the formation of carbon-nitrogen bonds and is highly relevant to the synthesis of the pyrrolidine ring. organic-chemistry.org This reaction typically involves the reaction of a ketone or aldehyde with an amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine.
In the context of synthesizing this compound, a potential strategy would involve the intramolecular reductive amination of a δ-amino ketone. For instance, a precursor containing both a ketone and a primary amine separated by a suitable carbon chain could be cyclized and reduced in a single step.
The choice of reducing agent is crucial for the success of reductive amination. Common reagents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). youtube.com The latter is often favored for its mildness and effectiveness in a one-pot procedure. youtube.com The reaction is often catalyzed by an acid to facilitate the formation of the iminium ion intermediate. nih.gov
A study on the reductive amination of 3-ketosteroids demonstrated a highly stereoselective method using in situ generated sodium acyloxyborohydride, achieving high yields and diastereoselectivities. researchgate.net While applied to a different scaffold, this highlights the potential for controlling stereochemistry in reductive amination, which would be relevant for synthesizing chiral analogs of this compound.
| Reductive Amination Approach | Precursor Type | Key Reagents | Potential Outcome |
| Intramolecular | δ-amino ketone | NaBH(OAc)₃, Acetic Acid | 3-methylpyrrolidine (B1584470) ring formation |
| Intermolecular | 1,4-dicarbonyl compound and an amine | H₂, Pd/C or other catalysts | Substituted pyrrolidine synthesis |
Multi-Step Synthetic Pathways from Established Precursors
The synthesis of this compound can also be accomplished through well-designed multi-step sequences starting from readily available precursors. One logical disconnection approach would be to synthesize the 3-methylpyrrolidine-3-yl moiety and the pyridine (B92270) ring separately, followed by their coupling.
A plausible route could start with the synthesis of 3-methyl-3-aminopyrrolidine. This could be achieved from a suitable starting material like a protected 3-pyrrolidinone. Introduction of a methyl group at the 3-position via alkylation, followed by conversion of the ketone to an amine, would yield the desired pyrrolidine intermediate.
The synthesis of a key intermediate for a fluoroquinolone antibiotic, (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile, illustrates a sophisticated multi-step synthesis of a substituted pyrrolidine. nih.govresearchgate.net This 10-step synthesis starting from benzyloxyacetyl chloride involves key transformations such as catalytic asymmetric hydrogenation to establish stereocenters. nih.govresearchgate.net
Functionalization and Coupling Methodologies
Once the pyridine and pyrrolidine moieties are prepared, or if one is being constructed on the other, functionalization and coupling reactions are employed to form the final C-C or C-N bond between the two rings.
Nucleophilic Aromatic Substitution Techniques
Nucleophilic aromatic substitution (SNA) on the pyridine ring is a viable strategy for introducing the pyrrolidine substituent. Pyridine is an electron-deficient heterocycle, making it susceptible to attack by nucleophiles, particularly at the 2- and 4-positions. stackexchange.comyoutube.comyoutube.comquimicaorganica.org
For substitution to occur at the 3-position, the pyridine ring typically needs to be activated with an electron-withdrawing group or the reaction must proceed via a different mechanism, such as through a pyridyne intermediate. However, if a suitable leaving group is present at the 3-position of the pyridine ring (e.g., a halogen), a nucleophilic attack by 3-methylpyrrolidine could be feasible, potentially under harsh conditions or with metal catalysis.
The stability of the intermediate Meisenheimer complex is a key factor in determining the feasibility and regioselectivity of SNA reactions on pyridine. youtube.com Attack at the 2- and 4-positions allows the negative charge of the intermediate to be delocalized onto the electronegative nitrogen atom, which is a stabilizing factor. stackexchange.comyoutube.com
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for forming carbon-carbon and carbon-nitrogen bonds, and they are highly applicable to the synthesis of this compound. acs.orgrsc.orgyoutube.com
The Buchwald-Hartwig amination, a palladium-catalyzed C-N cross-coupling reaction, would be an ideal method for coupling 3-bromopyridine (B30812) or 3-chloropyridine (B48278) with 3-methylpyrrolidine. acs.org This reaction class is known for its high functional group tolerance and has been extensively used in the synthesis of pharmaceuticals containing N-aryl and N-heteroaryl motifs. acs.org
Alternatively, a Suzuki coupling could be employed. This would involve the reaction of a 3-pyridylboronic acid or ester with a 3-halo-3-methylpyrrolidine derivative, or vice versa. The Suzuki reaction is renowned for its mild reaction conditions and the commercial availability of a wide range of boronic acids.
The choice of palladium catalyst, which includes a palladium precursor and a supporting ligand, is critical for the success of these cross-coupling reactions. acs.org The ligand plays a crucial role in the catalytic cycle, influencing the efficiency, selectivity, and scope of the reaction.
| Palladium-Catalyzed Coupling | Pyridine Precursor | Pyrrolidine Precursor | Common Catalysts/Ligands |
| Buchwald-Hartwig Amination | 3-Halopyridine (Br, Cl) | 3-Methylpyrrolidine | Pd(OAc)₂, Pd₂(dba)₃ with ligands like BINAP, XPhos, SPhos |
| Suzuki Coupling | 3-Pyridylboronic acid/ester | 3-Halo-3-methylpyrrolidine | Pd(PPh₃)₄, PdCl₂(dppf) |
The synthesis of various heterocyclic compounds for pharmaceutical applications often relies on these palladium-catalyzed methods. For example, the synthesis of pan-KRAS inhibitors involved a multi-step sequence where a key step was a HATU-mediated amide coupling, another powerful C-N bond-forming reaction. acs.org
Amide Bond Formation and Derivatization
Amide bond formation is a cornerstone of organic synthesis, and its application in the derivatization of the this compound core is crucial for creating diverse chemical libraries for drug discovery. nih.gov The inherent stability of the amide bond makes it a reliable linkage, but its formation often requires activation of the carboxylic acid component. nih.govluxembourg-bio.com
Common strategies for amide synthesis that are applicable to the derivatization of the pyrrolidine nitrogen or side chains on the pyridine ring include:
Acyl Chloride Method: This classic method involves the reaction of an amine with an acyl chloride. The reaction is typically rapid and proceeds at room temperature in the presence of a suitable base, such as a tertiary amine or pyridine, to neutralize the HCl byproduct. fishersci.co.uk
Carbodiimide Coupling: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC), diisopropylcarbodiimide (DIC), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used to facilitate amide bond formation. fishersci.co.uk These reagents activate carboxylic acids to form a highly reactive O-acylisourea intermediate, which readily reacts with amines. fishersci.co.uk The choice of solvent and the potential for racemization are important considerations in this method. fishersci.co.uk
Phosphonium and Uronium/Aminium Salts: Reagents such as BOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and its less toxic derivative PyBOP (benzotriazol-1-yl-oxytri(pyrrolidino)phosphonium hexafluorophosphate) are effective for amide coupling. luxembourg-bio.com These reagents, along with uronium/aminium salts, often incorporate additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to form active esters that enhance coupling efficiency and suppress side reactions. luxembourg-bio.com
Recent advancements have focused on developing catalytic methods for amide bond formation that avoid stoichiometric activating agents, contributing to greener and more atom-economical processes. nih.gov
Stereoselective Synthesis and Chiral Control
The biological activity of this compound is often dependent on its stereochemistry. Therefore, the development of stereoselective synthetic methods to control the chiral center at the 3-position of the pyrrolidine ring is of paramount importance.
Asymmetric Synthetic Routes to Enantiopure Intermediates
Achieving enantiopure 3-substituted pyrrolidines is a key challenge. Several asymmetric strategies have been developed to access these crucial intermediates:
Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials, such as amino acids like proline, to construct the desired chiral pyrrolidine scaffold. mdpi.commdpi.com For instance, pyroglutamic acid, derived from glutamic acid, can serve as a versatile starting point for the synthesis of various substituted pyrrolidines. acs.org
Asymmetric Catalysis: The use of chiral catalysts to induce enantioselectivity in the formation of the pyrrolidine ring is a powerful strategy. mdpi.com This includes:
Organocatalysis: Chiral pyrrolidine-based organocatalysts, such as diarylprolinol silyl (B83357) ethers, have been instrumental in promoting a wide range of asymmetric transformations. mdpi.comnih.gov These catalysts can activate substrates through the formation of enamines or iminium ions, directing the stereochemical outcome of the reaction. mdpi.com
Transition-Metal Catalysis: Chiral transition-metal complexes, for example, those based on ruthenium, can be employed for asymmetric hydrogenations of prochiral precursors to establish the desired stereocenter. researchgate.netnih.gov A notable example is the asymmetric hydrogenation of a β-ketopyrrolidinone to furnish a β-hydroxylactam with high diastereo- and enantioselectivity, which serves as a key intermediate. researchgate.net
"Clip-Cycle" Synthesis: A novel asymmetric "clip-cycle" strategy has been reported for the synthesis of 3,3-disubstituted pyrrolidines. acs.org This method involves the activation of a Cbz-protected bis-homoallylic amine via an alkene metathesis reaction, followed by an enantioselective intramolecular aza-Michael cyclization catalyzed by a chiral phosphoric acid. acs.org
These methods provide access to enantiomerically enriched building blocks that are essential for the synthesis of stereochemically defined this compound analogues.
Chemo-Enzymatic Approaches for Stereocontrol
The integration of biocatalysis with traditional chemical synthesis offers a powerful and sustainable approach to stereocontrol. acs.org Transaminases, a class of pyridoxal-5'-phosphate (PLP)-dependent enzymes, have emerged as valuable tools for the asymmetric synthesis of chiral amines and heterocycles. acs.orgnih.gov
A chemo-enzymatic strategy for the synthesis of 2-substituted pyrrolidines involves the use of a transaminase to catalyze the stereoselective amination of an ω-chloroketone. acs.org The resulting chiral amine can then undergo spontaneous intramolecular cyclization to afford the desired enantiopure pyrrolidine. acs.org This approach has been shown to provide access to both enantiomers of the product with high enantiomeric excess by selecting the appropriate (R)- or (S)-selective transaminase. acs.org
Furthermore, transaminases can be employed in biocatalytic versions of classic reactions, such as the Knorr pyrrole (B145914) synthesis, to produce substituted pyrroles from α-diketones and β-keto esters. nih.govresearchgate.net This highlights the potential of enzymes to mediate key bond-forming events with high selectivity under mild reaction conditions.
Green Chemistry and Sustainable Synthesis Innovations
The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce environmental impact and improve sustainability. Innovations in this area for the synthesis of pyridine and pyrrolidine cores are noteworthy.
Metal-Free Catalysis in Pyridine/Pyrrolidine Formation
The development of metal-free catalytic systems for the synthesis of pyridines and pyrrolidines is a significant step towards more sustainable chemical processes. acs.orgresearchgate.net
Pyridine Synthesis: Traditional methods for pyridine synthesis often rely on transition-metal catalysts. acs.org However, recent research has focused on metal-free alternatives. acs.orgacs.org One such approach involves the cascade reaction of primary enaminones, which can dimerize and cyclize to form fully substituted pyridines without the need for a metal catalyst. acs.org Another strategy utilizes pyridine itself or similar azaaromatics as biomimetic hydrogen shuttles in borrowing hydrogen reactions for the N-alkylation of amines with alcohols, avoiding the use of transition metals. rsc.org
Pyrrolidine Synthesis: Catalyst-free methods for the synthesis of cycloalkane-fused pyridines have been developed by reacting cyclic ketones with ammonium (B1175870) fluoride (B91410) under mild conditions. researchgate.net Additionally, a one-pot, metal-free route to N-substituted piperidines and pyrrolidines from halogenated amides has been reported, integrating amide activation, reduction, and intramolecular nucleophilic substitution in a single operation. nih.gov
These metal-free approaches offer advantages in terms of reduced cost, lower toxicity, and simplified purification procedures.
Photoredox-Catalyzed and Microwave-Assisted Methods
Modern synthetic techniques like photoredox catalysis and microwave irradiation are being harnessed to drive the formation of pyridine and pyrrolidine rings under milder and more efficient conditions.
Photoredox Catalysis: This technique utilizes visible light to initiate single-electron transfer (SET) processes, enabling unique bond formations. In the context of pyrrolidine synthesis, photoredox catalysis has been employed for the reductive cleavage of the C–N bond in N-benzoyl pyrrolidines, which can then be used for further functionalization. nih.govchemrxiv.org It has also been applied to the synthesis of β-substituted pyrroles from pyrrolidines through a photoredox-initiated enamine–imine tautomerization and nucleophilic addition sequence. acs.org Furthermore, photoredox catalysis can facilitate C(sp³)–C(sp³) cross-coupling reactions, allowing for the late-stage functionalization of pyrrolidine scaffolds. charnwooddiscovery.com The combination of photoredox and nickel catalysis has also been used for the dehydrative coupling of alkyl amines with allylic alcohols to produce homoallylic amines, which are precursors to pyrrolidines. organic-chemistry.org
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates and improve yields in the synthesis of heterocyclic compounds. jocpr.comorganic-chemistry.org This technology has been successfully applied to:
The synthesis of trisubstituted pyridine-3-carbonitrile (B1148548) derivatives through a three-component reaction of chalcones, 3-aminobut-2-enenitrile, and ammonium acetate. jocpr.com
A one-pot Bohlmann-Rahtz pyridine synthesis, which combines a Michael addition and a cyclodehydration step under microwave heating to produce tri- and tetrasubstituted pyridines with high regioselectivity and in shorter reaction times compared to conventional heating. organic-chemistry.org
The synthesis of dihydropyridopyrimidines and dihydropyrazolopyridines via a one-pot, catalyst-free, three-component reaction under microwave irradiation. acs.org
The preparation of pyridinium (B92312) salts through a microwave-assisted SN2-type reaction. mdpi.com
These innovative methods offer powerful tools for the efficient and sustainable synthesis of this compound and its analogues, paving the way for the discovery of new chemical entities with potential therapeutic applications.
Molecular Structure, Conformation, and Supramolecular Interactions of 3 3 Methylpyrrolidin 3 Yl Pyridine
Conformational Flexibility and Dynamics of the Bicyclic System
The structure of 3-(3-methylpyrrolidin-3-yl)pyridine features a bicyclic system where the pyrrolidine (B122466) ring, being a five-membered saturated heterocycle, exhibits significant conformational flexibility. The pyrrolidine ring typically adopts non-planar envelope or twist conformations to minimize steric strain. The presence of a methyl group at the C3 position further influences the conformational preferences of the pyrrolidine ring.
Stereochemical Analysis and Chiral Recognition
The C3 carbon of the pyrrolidine ring in this compound is a stereocenter, meaning the compound can exist as two enantiomers: (R)-3-(3-methylpyrrolidin-3-yl)pyridine and (S)-3-(3-methylpyrrolidin-3-yl)pyridine. The specific stereochemistry at this center is crucial as it dictates the three-dimensional arrangement of the molecule, which in turn affects its interaction with other chiral molecules.
The synthesis of this compound can be designed to be stereoselective, yielding a specific enantiomer. nih.govresearchgate.net This is particularly important in fields like medicinal chemistry, where the biological activity of a chiral molecule is often dependent on its specific stereoisomer. The stereoselective synthesis of related substituted pyrrolidines often employs chiral auxiliaries or catalysts to control the formation of the desired stereocenter. nih.govresearchgate.net
Chiral recognition, the ability of a chiral molecule to interact differently with the enantiomers of another chiral compound, is a key aspect of the stereochemistry of this compound. The distinct spatial arrangement of the methyl group and the pyridine (B92270) ring in each enantiomer creates a unique chiral environment that can lead to diastereomeric interactions with other chiral molecules. This is a fundamental principle in enantioselective catalysis and separation science.
Intermolecular Interactions and Self-Assembly Phenomena
The supramolecular chemistry of this compound is governed by a variety of non-covalent interactions, which dictate how the molecules arrange themselves in the solid state and in solution.
The pyrrolidine ring of this compound contains a secondary amine (N-H) group, which can act as a hydrogen bond donor. The nitrogen atom of the pyridine ring, with its lone pair of electrons, is a strong hydrogen bond acceptor. This donor-acceptor capability allows for the formation of robust intermolecular hydrogen bonds.
In the solid state, it is anticipated that these molecules would form extended networks through N-H···N(pyridine) hydrogen bonds. These interactions can lead to the formation of chains, sheets, or more complex three-dimensional architectures. The presence of a methyl group may sterically influence the geometry of these hydrogen bonds. While no specific crystal structure for this compound is publicly available, studies on co-crystals of pyridine derivatives with other molecules containing N-H groups frequently show the formation of strong hydrogen bonds.
Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a halogen bond donor) and interacts with a Lewis base (a halogen bond acceptor). The nitrogen atom of the pyridine ring in this compound is a potential halogen bond acceptor site.
Theoretical and experimental studies on pyridine and its derivatives have shown that they can form halogen bonds with various halogen bond donors. The strength of this interaction depends on the nature of the halogen atom and the electronic properties of the pyridine ring. The preferred binding site for a halogen bond donor would be the nitrogen atom of the pyridine ring, due to its high electron density.
The specific geometry of the π-stacking (e.g., parallel-displaced or T-shaped) would be influenced by the steric bulk of the substituted pyrrolidine ring. In addition to π-stacking, other weak aromatic interactions, such as C-H···π interactions, where a C-H bond from the pyrrolidine ring interacts with the π-system of a neighboring pyridine ring, could also play a role in the supramolecular assembly.
Solid-State Structures and Crystal Engineering Principles
The principles of crystal engineering can be applied to predict and control the solid-state structure of this compound. The interplay of the various intermolecular interactions discussed above—hydrogen bonding, halogen bonding, and π-stacking—will determine the final crystal packing.
By understanding the relative strengths and directional preferences of these interactions, it is possible to design co-crystals where this compound is combined with other molecules to form new crystalline materials with tailored properties. For example, co-crystallization with a dicarboxylic acid could lead to the formation of a salt or a co-crystal with a well-defined hydrogen-bonded network.
While a definitive crystal structure for this compound has not been reported in publicly available databases, the foundational principles of supramolecular chemistry provide a strong framework for understanding its potential solid-state behavior.
Chemical Reactivity and Derivatization Strategies for 3 3 Methylpyrrolidin 3 Yl Pyridine
Reactivity at Nitrogen Centers (N-alkylation, Quaternization)
The 3-(3-methylpyrrolidin-3-yl)pyridine molecule possesses two nitrogen atoms with distinct electronic and steric environments: the sp³-hybridized nitrogen of the pyrrolidine (B122466) ring and the sp²-hybridized nitrogen within the aromatic pyridine (B92270) ring. The pyrrolidine nitrogen is a secondary amine, making it more nucleophilic and basic than the pyridine nitrogen. This difference in reactivity governs the selectivity of reactions at these centers.
N-alkylation: The secondary amine of the pyrrolidine ring is susceptible to N-alkylation with various alkylating agents. This reaction is a common strategy to introduce a wide range of substituents, thereby modulating the compound's lipophilicity, polarity, and steric bulk. The reaction typically proceeds under standard alkylation conditions, for example, by treatment with an alkyl halide in the presence of a non-nucleophilic base to scavenge the resulting acid.
Quaternization: The formation of quaternary ammonium (B1175870) salts, or quaternization, can occur at both nitrogen centers, though the pyrrolidine nitrogen is generally more reactive. Quaternization introduces a permanent positive charge, which can significantly alter the molecule's solubility and biological interactions. The reaction is typically achieved by treating the compound with an excess of a reactive alkyl halide, such as methyl iodide. The relative reactivity of the two nitrogen atoms towards quaternization will depend on the reaction conditions.
A summary of potential N-alkylation and quaternization reactions is presented in the table below.
| Reaction Type | Reagent Example | Product Type | Potential Impact on Properties |
| N-alkylation | Methyl iodide, Benzyl bromide | N-alkylated pyrrolidine derivative | Increased lipophilicity, altered steric profile |
| Quaternization | Excess methyl iodide | Pyrrolidinium (B1226570) or Pyridinium (B92312) salt | Increased polarity and water solubility |
Electrophilic Aromatic Substitution on the Pyridine Ring
The pyridine ring in this compound can undergo electrophilic aromatic substitution (EAS), although it is generally less reactive than benzene (B151609) due to the electron-withdrawing effect of the ring nitrogen atom. quora.comquimicaorganica.org This deactivating effect makes EAS on pyridine require more forcing conditions compared to many other aromatic systems. quora.com
The directing effect of the nitrogen atom in pyridine channels electrophiles to the 3- and 5-positions. In the case of this compound, the 3-position is already substituted. Therefore, electrophilic attack is most likely to occur at the 5-position. The pyrrolidinyl substituent at the 3-position will also influence the regioselectivity of the reaction.
Common electrophilic aromatic substitution reactions that could be applied to this scaffold include nitration, halogenation, and sulfonation, though they may require harsh reaction conditions. For instance, nitration of pyridine itself often necessitates the use of fuming sulfuric acid and nitric acid at high temperatures. quora.com The specific conditions for the derivatization of this compound would need to be empirically determined.
The table below outlines potential electrophilic aromatic substitution reactions.
| EAS Reaction | Typical Reagents | Potential Product |
| Nitration | HNO₃, H₂SO₄ | 3-(3-Methylpyrrolidin-3-yl)-5-nitropyridine |
| Bromination | Br₂, oleum | 5-Bromo-3-(3-methylpyrrolidin-3-yl)pyridine |
| Sulfonation | SO₃, H₂SO₄ | This compound-5-sulfonic acid |
Functional Group Interconversions and Advanced Derivatization
Beyond direct reactions on the core scaffold, functional group interconversions and more advanced derivatization techniques can be employed to generate a diverse library of analogues. These strategies often involve multi-step synthetic sequences to introduce new functionalities or to modify existing ones. For instance, if a derivative with a hydroxyl group on the pyridine ring is desired, this could potentially be introduced via a nucleophilic aromatic substitution reaction on a pre-functionalized pyridine ring (e.g., a halopyridine derivative) before the coupling to the pyrrolidine moiety.
In a study on the synthesis of 3-(pyridine-3-yl)-2-oxazolidinone derivatives, various functional groups were introduced onto the pyridine and other parts of the molecule to explore their antibacterial activity. nih.gov Although this study does not use this compound as a starting material, the synthetic strategies employed are relevant. For example, the introduction of fluorine atoms onto the pyridine ring was shown to enhance biological activity in some cases. nih.gov This suggests that the synthesis of fluorinated analogues of this compound could be a promising avenue for research.
The following table summarizes some potential advanced derivatization strategies.
| Derivatization Strategy | Example Transformation | Potential Intermediate | Target Functionality |
| Halogenation/Cross-Coupling | Bromination followed by Suzuki coupling | 5-Bromo-3-(3-methylpyrrolidin-3-yl)pyridine | Aryl or heteroaryl substituent at the 5-position |
| Introduction of Amino Groups | Nitration followed by reduction | 3-(3-Methylpyrrolidin-3-yl)-5-nitropyridine | 5-Amino-3-(3-methylpyrrolidin-3-yl)pyridine |
| Modification of the Methyl Group | Oxidation (if chemically feasible) | Carboxylic acid or alcohol derivative | Introduction of polar functional groups |
Scaffold Modification for Analogues and Libraries
The development of analogues and chemical libraries based on the this compound scaffold is a key strategy in drug discovery to explore the structure-activity relationship (SAR). This can involve modifications to both the pyrrolidine and pyridine rings, as well as the linkage between them.
One approach to generate analogues is through the synthesis of variously substituted pyrrolidines that are then coupled to a pyridine precursor. For example, a palladium-catalyzed hydroarylation process has been reported for the synthesis of 3-aryl pyrrolidines, which could be adapted to create a library of compounds with different substituents on the pyrrolidine ring. researchgate.netnih.govnih.gov
Alternatively, the pyridine ring can be modified. The synthesis of analogues of a potent nicotinic acetylcholine (B1216132) receptor agonist, 3-[2-((S)-pyrrolidinyl)methoxy]pyridine, involved the introduction of various substituents at the 2-, 4-, 5-, and 6-positions of the pyridine ring, which had a profound effect on the biological activity. nih.gov This highlights the importance of exploring the substitution pattern on the pyridine ring for modulating the pharmacological profile.
The table below outlines some strategies for scaffold modification to generate analogue libraries.
| Modification Strategy | Synthetic Approach | Example of Analogue |
| Pyrrolidine Ring Substitution | Synthesis of substituted pyrrolidine precursors followed by coupling | 3-(3-Ethylpyrrolidin-3-yl)pyridine |
| Pyridine Ring Substitution | Use of substituted pyridine starting materials in the synthesis | 3-(3-Methylpyrrolidin-3-yl)-6-chloropyridine |
| Linker Modification | Synthesis of analogues with different linkages between the rings | 3-(1-(Pyridin-3-yl)-3-methylazetidin-3-yl)pyridine |
| Ring Scaffolds | Replacement of the pyrrolidine or pyridine with other heterocycles | 3-(3-Methylpiperidin-3-yl)pyridine |
The chemical versatility of this compound makes it a valuable starting point for the generation of diverse chemical entities with potential applications in medicinal chemistry and beyond. smolecule.com
Computational Chemistry and Theoretical Studies of 3 3 Methylpyrrolidin 3 Yl Pyridine
Quantum Chemical Characterization of Electronic Structure
Quantum chemical methods are pivotal in elucidating the electronic properties of molecules, offering insights into their reactivity and stability. For 3-(3-methylpyrrolidin-3-yl)pyridine, these computational approaches provide a detailed understanding of its electronic landscape.
HOMO-LUMO Analysis and Reactivity Descriptors
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability; a larger gap generally signifies higher stability and lower chemical reactivity. irjweb.com
Computational studies, often employing Density Functional Theory (DFT) with basis sets like B3LYP/6-311+G(d,p), are used to calculate the energies of these orbitals. irjweb.com For pyridine (B92270) derivatives, the HOMO is typically characterized by a delocalized π character spread across the pyridine ring, while the LUMO often exhibits π* anti-bonding character. mdpi.com The HOMO→LUMO transition represents the transfer of electron density, and a small energy gap suggests a higher probability of this transition. mdpi.com
From the HOMO and LUMO energies, several global reactivity descriptors can be derived. These include:
Ionization Potential (I): Approximated as -EHOMO.
Electron Affinity (A): Approximated as -ELUMO.
Electronegativity (χ): A measure of an atom's ability to attract electrons, calculated as (I + A) / 2.
Chemical Hardness (η): Represents the resistance to change in electron distribution, calculated as (I - A) / 2. irjweb.comajchem-a.com
Chemical Softness (S): The reciprocal of chemical hardness (1/η).
Electrophilicity Index (ω): Quantifies the electrophilic power of a molecule, calculated as μ2 / (2η), where μ is the chemical potential (-χ).
These descriptors provide a quantitative framework for predicting the reactivity of this compound in various chemical environments. researchgate.net
Table 1: Illustrative Reactivity Descriptors for a Heterocyclic Compound
| Parameter | Formula | Description |
| EHOMO | - | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | - | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability |
| Ionization Potential (I) | -EHOMO | Energy required to remove an electron |
| Electron Affinity (A) | -ELUMO | Energy released when an electron is added |
| Electronegativity (χ) | (I+A)/2 | Power of an atom to attract electrons to itself |
| Chemical Hardness (η) | (I-A)/2 | Resistance to deformation of electron cloud |
| Chemical Softness (S) | 1/η | Reciprocal of hardness, indicates high reactivity |
| Electrophilicity Index (ω) | μ²/2η (where μ = -χ) | Global electrophilic nature of the molecule |
This table provides a general framework. Actual values for this compound would require specific DFT calculations.
Atomic Charge Distributions and Electrostatic Potential Surfaces
The distribution of electron density within a molecule is fundamental to its interactions with other molecules. Atomic charge distribution analysis, often performed using methods like Mulliken population analysis, reveals the partial charges on each atom. irjweb.com This information is critical for understanding electrostatic interactions, which are key drivers of molecular recognition and binding.
The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the electrostatic potential on the electron density surface. researchgate.net It maps regions of positive and negative potential, indicating likely sites for electrophilic and nucleophilic attack, respectively. irjweb.com Red-colored regions on an MEP map typically denote areas of high electron density (negative potential), which are attractive to electrophiles, while blue-colored regions represent areas of low electron density (positive potential), which are susceptible to nucleophilic attack. For pyridine-containing compounds, the nitrogen atom of the pyridine ring often presents a region of negative electrostatic potential, making it a potential site for hydrogen bonding and other electrophilic interactions. researchgate.net
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can explore the conformational landscape of a molecule, revealing its preferred shapes and the transitions between them. nih.govresearchgate.net
For a flexible molecule like this compound, which possesses rotatable bonds, MD simulations can provide insights into:
Conformational Stability: By analyzing the root-mean-square deviation (RMSD) of the atomic positions over the simulation time, one can assess the stability of different conformations. plos.org
Flexibility: The root-mean-square fluctuation (RMSF) of individual atoms or residues highlights the flexible regions of the molecule. nih.gov
Solvent Effects: MD simulations explicitly include solvent molecules, allowing for the study of how the surrounding environment influences the conformational preferences of the solute.
The results of MD simulations are crucial for understanding how the shape of this compound might adapt upon binding to a biological target, a key aspect of the "induced fit" model of ligand-receptor interactions. nih.gov
Molecular Docking and Ligand-Target Binding Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). nih.gov This method is instrumental in drug discovery and medicinal chemistry for identifying potential drug candidates and understanding their binding mechanisms.
Prediction of Binding Modes with Receptors
Molecular docking algorithms explore a vast number of possible binding poses of the ligand within the receptor's binding site, evaluating each pose using a scoring function. nih.govnih.gov The scoring function estimates the binding affinity, with lower scores generally indicating a more favorable interaction. plos.org
For this compound, docking studies can predict how it interacts with the amino acid residues of a target protein. These interactions can include:
Hydrogen Bonds: The pyridine nitrogen is a potential hydrogen bond acceptor.
Hydrophobic Interactions: The methyl group and the pyrrolidine (B122466) ring can engage in hydrophobic interactions with nonpolar residues.
π-π Stacking: The pyridine ring can interact with aromatic residues like phenylalanine, tyrosine, or tryptophan.
The predicted binding mode provides a structural hypothesis for how the ligand exerts its biological effect, which can then be validated through experimental methods. nih.gov
Energetic Analysis of Ligand-Protein Complexes
Following molecular docking, more rigorous methods can be employed to refine the binding pose and provide a more accurate estimation of the binding free energy. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are commonly used for this purpose. researchgate.net
These methods calculate the binding free energy by combining the molecular mechanics energy of the complex in the gas phase with the free energy of solvation. researchgate.net The total binding free energy is composed of several terms:
Van der Waals Interactions: Attractive forces between non-bonded atoms.
Electrostatic Interactions: Coulombic forces between charged atoms.
Polar Solvation Energy: The energy required to transfer the solute from a vacuum to a polar solvent.
Nonpolar Solvation Energy: Related to the creation of a cavity in the solvent.
By decomposing the total binding free energy into contributions from individual residues, it is possible to identify the key amino acids that are most important for the ligand's binding affinity. nih.gov This information is invaluable for the rational design of more potent and selective ligands.
Table 2: Components of Binding Free Energy Calculation
| Energy Component | Description |
| ΔEvdw | van der Waals energy |
| ΔEelec | Electrostatic energy |
| ΔGpolar | Polar solvation energy |
| ΔGnonpolar | Nonpolar solvation energy |
| ΔGbind | Total binding free energy (sum of components) |
This table outlines the typical components calculated in MM/PBSA or MM/GBSA analyses.
Molecular Target Identification and Biochemical Mechanism of Action of 3 3 Methylpyrrolidin 3 Yl Pyridine
Receptor Binding and Functional Modulation Studies
The primary molecular targets identified for 3-(3-methylpyrrolidin-3-yl)pyridine are the neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs), particularly the α4β2 and α7 subtypes, which are the two most abundant nAChR subtypes in the brain. nih.gov Research involving a systematic "methyl scan" of the pyrrolidine (B122466) ring of nicotine (B1678760) has provided specific insights into how methylation at the 3' position, which corresponds to the structure of this compound, alters receptor interaction compared to the parent compound, nicotine. nih.govfda.gov
Studies using radioligand binding and voltage-clamp techniques have demonstrated that methylation at different positions on the pyrrolidinium (B1226570) ring leads to distinct changes in receptor binding and functional activity. nih.gov Specifically for 3'-methylation, investigations revealed that this structural modification is significantly better tolerated by α7 nAChRs than by α4β2 nAChRs. nih.govfda.gov This suggests a degree of subtype selectivity conferred by the addition of a methyl group at this position. While the effects of 3'-methylation are less pronounced compared to methylation at other positions like 2' or 4', the differential tolerance between α7 and α4β2 receptors is a key finding. nih.gov This observation could be exploited in the design of new therapeutic agents based on the nicotine scaffold. nih.gov
The table below summarizes the comparative interaction profile based on the available research.
| Receptor Subtype | Interaction Profile for this compound | Key Findings |
| α4β2 nAChR | Less tolerated compared to α7 nAChRs. nih.govfda.gov | Methylation at the 3' position is less favorable for interaction with the α4β2 subtype. |
| α7 nAChR | Well-tolerated interaction. nih.govfda.gov | The α7 receptor's binding site accommodates the 3'-methyl group more readily than the α4β2 receptor. nih.gov |
Data synthesized from studies involving a methyl scan of nicotine's pyrrolidinium ring. nih.govfda.gov
As of the current available scientific literature, there is no specific research detailing the binding profile or functional modulation effects of this compound on other neurotransmitter receptor systems, such as dopamine (B1211576) or serotonin (B10506) receptors.
Enzymatic Interactions and Inhibition Profiles
There is currently no published research available that investigates the interaction of this compound with protein kinases or characterizes its potential as a kinase inhibitor.
Scientific literature lacks studies focused on the potential inhibitory activity of this compound against Poly(ADP-ribose) Polymerase (PARP) enzymes.
There is no available data from scientific studies concerning the effects of this compound on the enzymatic activity of Indoleamine 2,3-dioxygenase 1 (IDO1).
Elucidation of Intracellular Signaling Pathways
The binding of this compound to its molecular targets, primarily believed to be subtypes of the nicotinic acetylcholine receptor (nAChR), initiates a cascade of intracellular events that modulate neuronal function. While direct and comprehensive studies on the specific signaling pathways activated by this compound are limited, a substantial body of research on structurally similar nAChR agonists, particularly nicotine and its analogs, provides a strong framework for understanding its likely mechanisms of action. The intracellular signaling cascades are multifaceted, involving ion flux, second messenger systems, and the activation of various protein kinases, ultimately leading to changes in gene expression and cellular function.
The primary and most immediate consequence of nAChR activation by an agonist like this compound is the opening of the ligand-gated ion channel. This allows for the rapid influx of cations, most notably sodium (Na⁺) and calcium (Ca²⁺), leading to depolarization of the cell membrane. This initial electrical signal is the foundation for subsequent biochemical events within the cell.
The influx of Ca²⁺ is a critical event, as calcium acts as a ubiquitous second messenger. The rise in intracellular Ca²⁺ concentration can trigger a multitude of downstream signaling pathways. One of the well-established pathways involves the activation of calcium-dependent enzymes, such as calmodulin and various protein kinases. For instance, Ca²⁺/calmodulin-dependent protein kinase (CaMK) can be activated, which in turn phosphorylates a variety of substrate proteins, influencing processes like neurotransmitter synthesis and release.
Furthermore, the depolarization and Ca²⁺ influx can lead to the activation of voltage-gated calcium channels, further amplifying the intracellular calcium signal. This sustained elevation in Ca²⁺ can modulate the activity of adenylyl cyclase and phospholipase C, leading to the generation of other second messengers like cyclic AMP (cAMP) and inositol (B14025) trisphosphate (IP₃), respectively.
The activation of protein kinase A (PKA) by cAMP and protein kinase C (PKC) by diacylglycerol (a co-product of IP₃ generation) represents a major convergence point for many signaling pathways. These kinases can phosphorylate a wide array of cellular proteins, including transcription factors, thereby altering gene expression. A key transcription factor implicated in neuronal plasticity and survival that is regulated by these pathways is the cAMP response element-binding protein (CREB). nih.gov Phosphorylation of CREB at Serine-133 is a critical step in its activation, leading to the transcription of genes involved in long-term potentiation, memory formation, and neuroprotection. nih.govnih.gov
Moreover, nAChR activation has been shown to influence the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway. This pathway is a central regulator of cell proliferation, differentiation, and survival. The influx of Ca²⁺ and the activation of PKC can lead to the sequential activation of Raf, MEK, and finally ERK. Once activated, ERK can translocate to the nucleus and phosphorylate transcription factors, further contributing to changes in gene expression.
The specific intracellular signaling profile of this compound is likely influenced by its selectivity for different nAChR subtypes. For example, the α7 and α4β2 subtypes, which are major nAChR subtypes in the brain, exhibit different ion permeability and desensitization kinetics. nih.gov Research on nicotine analogs has demonstrated that modifications to the pyrrolidine ring, such as methylation, can significantly alter the affinity and efficacy at these receptor subtypes. nih.gov Therefore, the precise position of the methyl group in this compound is expected to confer a unique pharmacological profile, leading to a distinct pattern of intracellular signaling compared to nicotine.
While G-protein coupled receptors (GPCRs) are not the primary targets of nicotinic agonists, there is emerging evidence of crosstalk between nAChRs and GPCR signaling pathways. nih.govnih.gov This interaction can occur through various mechanisms, including the modulation of adenylyl cyclase activity and the formation of receptor heteromers. nih.govunimi.it Such crosstalk adds another layer of complexity to the intracellular signaling initiated by compounds like this compound.
| Signaling Pathway Component | Description | Potential Role in this compound Action | Relevant Research Findings on Analogs |
| Nicotinic Acetylcholine Receptor (nAChR) Activation | Ligand-gated ion channels that allow cation influx upon agonist binding. | Primary molecular target, initiating the signaling cascade. | Methylation of the pyrrolidinium ring of nicotine alters affinity for α7 and α4β2 subtypes. nih.gov |
| Cation Influx (Na⁺, Ca²⁺) | Rapid entry of positive ions into the neuron following nAChR channel opening. | Causes membrane depolarization and acts as a primary trigger for downstream signaling. | A fundamental consequence of nAChR agonism. |
| Intracellular Calcium (Ca²⁺) Mobilization | Increase in cytosolic Ca²⁺ concentration due to influx through nAChRs and voltage-gated calcium channels. | Acts as a critical second messenger, activating numerous enzymes and signaling pathways. | Studies on related compounds show that Ca²⁺ influx is a key event. |
| Protein Kinase A (PKA) Pathway | Activated by the second messenger cyclic AMP (cAMP). | Potential downstream effector pathway leading to phosphorylation of various cellular proteins. | Chronic lithium treatment, but not valproate, can inhibit CREB phosphorylation induced by adenylyl cyclase activators. nih.gov |
| Protein Kinase C (PKC) Pathway | Activated by diacylglycerol (DAG) and Ca²⁺. | Potential downstream effector pathway influencing neurotransmitter release and gene expression. | |
| MAPK/ERK Pathway | A cascade of protein kinases that regulates cell growth, differentiation, and survival. | Can be activated by Ca²⁺ influx and PKC, leading to changes in gene expression. | |
| CREB Phosphorylation | Activation of the cAMP response element-binding protein, a key transcription factor. | A likely downstream target, influencing the expression of genes related to neuronal plasticity and survival. | Agonists of other receptors have been shown to enhance CREB phosphorylation. nih.gov |
Structure Activity Relationship Sar Studies of 3 3 Methylpyrrolidin 3 Yl Pyridine Analogues
Positional and Substituent Effects on Biological Activity
The biological activity of 3-(3-methylpyrrolidin-3-yl)pyridine analogues is profoundly influenced by the nature and position of substituents on both the pyridine (B92270) and pyrrolidine (B122466) rings. Research into related pyridinyl- and pyrrolidinyl-containing compounds has provided a wealth of data on these effects, primarily concerning their interaction with nAChRs, especially the α4β2 subtype.
Pyridine Ring Modifications
Substitutions on the pyridine ring can dramatically alter binding affinity and functional efficacy. Studies on analogues of structurally related compounds like 3-[2-((S)-pyrrolidinyl)methoxy]pyridine (A-84543) have shown that modifications at the 2-, 4-, 5-, and 6-positions of the pyridine ring result in a wide range of binding affinities (Kᵢ values) from the nanomolar to the micromolar range. sigmaaldrich.com For instance, the introduction of a methyl group at the 2-position of a related 3-pyridyl ether, S-4, has been shown to be beneficial for its cognitive-enhancing properties. nih.gov Conversely, bulky substituents are generally detrimental to binding affinity. nih.gov
The position of the nitrogen atom within the pyridine ring is also a critical determinant of activity. Moving the nitrogen from the 3-position to the 2- or 4-position in pyridyl ether analogues of A-84543 significantly alters the electron distribution on the pyridine nitrogen, which can impact receptor interaction. nih.gov
Pyrrolidine Ring Modifications
Modifications to the pyrrolidinyl moiety also play a crucial role in SAR. The stereochemistry of the pyrrolidine ring is often critical for high-affinity binding. For many nAChR ligands, the (S)-enantiomer of the pyrrolidine ring is preferred for optimal interaction with the receptor. mdpi.com N-methylation of the pyrrolidine nitrogen can have varied effects; in some series, it leads to a decrease in binding affinity. mdpi.com
The size of the azacyclic ring is another important factor. In a series of 2-(3-pyridylaminomethyl)azacyclic analogues, pyrrolidinyl and azetidinyl compounds generally exhibited enhanced binding affinity compared to their piperidine (B6355638) counterparts. nih.gov This suggests that the spatial constraints of the nAChR binding pocket favor smaller azacyclic systems.
The table below summarizes the effects of various substitutions on the binding affinity of related pyridine-pyrrolidine compounds at nAChRs.
| Modification | Position | Effect on Binding Affinity (Ki) | Reference |
| Pyridine Ring | |||
| Methyl | 2-position | Can be beneficial | nih.gov |
| Bulky Substituents | 2-, 4-, 5-, 6-positions | Generally detrimental | sigmaaldrich.comnih.gov |
| Chloro | 2-position | Can increase potency in some scaffolds | sigmaaldrich.com |
| Phenyl, Heteroaryl | 5-position | Variable, can lead to potent agonists and antagonists | |
| Pyrrolidine Ring | |||
| N-Methylation | - | Often decreases affinity | mdpi.com |
| Ring Size | - | Pyrrolidine/Azetidine > Piperidine | nih.gov |
| Stereochemistry | - | (S)-enantiomer often preferred | mdpi.com |
Pharmacophore Development and Lead Optimization
The development of a pharmacophore model is a crucial step in understanding the key chemical features necessary for a molecule to interact with its biological target. For ligands targeting nAChRs, the general pharmacophore consists of a cationic center (typically a protonated amine) and a hydrogen bond acceptor (often the pyridine nitrogen), separated by a specific distance.
Lead optimization is an iterative process of modifying a lead compound to improve its potency, selectivity, and pharmacokinetic properties. nih.gov This process often involves techniques like quantitative structure-activity relationship (QSAR) studies and computational modeling. nih.gov For pyridine-containing nAChR ligands, lead optimization strategies have focused on modifying the linker between the pyridine and pyrrolidine rings, as well as exploring various substituents on both rings to enhance binding affinity and selectivity for specific nAChR subtypes. nih.gov The goal is to refine the lead compound into a drug candidate with an optimal balance of efficacy and safety. nih.gov
Rational Design Principles for Enhanced Target Selectivity
Achieving selectivity for a specific nAChR subtype is a major goal in the development of new therapeutics. The various subtypes (e.g., α4β2, α3β4, α7) have distinct physiological roles, and subtype-selective ligands can minimize off-target effects. Rational design principles are employed to exploit the subtle structural differences between the binding sites of these receptor subtypes. nih.gov
One successful strategy involves modifying the linker region between the pyridine and pyrrolidine moieties. For example, the introduction of an ether linkage in A-84543 was a key modification from the direct C-C bond in nicotine (B1678760), leading to high affinity for α4β2 receptors. nih.gov Further modifications, such as the introduction of specific substituents on the pyridine ring, can fine-tune this selectivity. For instance, certain substitutions can confer selectivity for α4β2 over α3β4 or α7 subtypes. mdpi.com
Another approach to enhancing selectivity is through the creation of hybrid molecules that combine structural features from different known ligands. This has been shown to yield compounds with high potency and selectivity for α4β2* nAChRs, with negligible affinity for α3β4 and α7 subtypes. mdpi.com
The table below illustrates how different structural modifications can influence subtype selectivity.
| Structural Modification | Target Subtype | Effect on Selectivity | Reference |
| Ether Linker (vs. C-C bond) | α4β2 | Increased affinity and initial selectivity | nih.gov |
| Cyclopropyl/Isoxazolyl Side Chain on Pyridine | α4β2 | High selectivity over α3β4 and α7 | mdpi.com |
| Specific Pyridine Substitutions | Various | Can modulate selectivity between subtypes | sigmaaldrich.commdpi.com |
Correlating Structural Features with Receptor Efficacy and Potency
The ultimate goal of SAR studies is to establish a clear correlation between the structural features of a ligand and its biological response, encompassing both its potency (the concentration required to elicit a response) and its efficacy (the magnitude of that response). For nAChR ligands, this means understanding how specific chemical modifications determine whether a compound acts as a full agonist, a partial agonist, or an antagonist.
Functional assays are essential for determining the efficacy of newly synthesized analogues. For example, substitutions on the pyridine ring of A-84543 analogues were found to have a profound effect on their functional activity at different nAChR subtypes, leading to the identification of both subtype-selective agonists and antagonists. sigmaaldrich.com This highlights that even minor structural changes can switch a compound from an activator to an inhibitor of the receptor.
Advanced Analytical Methodologies for 3 3 Methylpyrrolidin 3 Yl Pyridine Research
High-Resolution Spectroscopic Techniques (NMR, IR, UV-Vis)
High-resolution spectroscopic techniques are fundamental in determining the molecular structure of 3-(3-methylpyrrolidin-3-yl)pyridine.
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the hydrogen and carbon environments within the molecule. While specific spectral data for this compound is not widely available in public scientific literature, typical expected shifts can be inferred from related structures. For instance, in ¹H NMR, signals corresponding to the protons on the pyridine (B92270) ring would be expected in the aromatic region (δ 7.0-8.5 ppm). The protons of the pyrrolidine (B122466) ring and the methyl group would appear in the aliphatic region (δ 1.0-3.5 ppm). Similarly, ¹³C NMR would show characteristic signals for the aromatic carbons of the pyridine ring and the aliphatic carbons of the pyrrolidine ring and the methyl group.
Infrared (IR) Spectroscopy is utilized to identify the functional groups present in the molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands. These would include C-H stretching vibrations for both the aromatic pyridine ring and the aliphatic pyrrolidine ring, C=C and C=N stretching vibrations within the pyridine ring, and C-N stretching vibrations of the pyrrolidine ring.
UV-Vis Spectroscopy provides information about the electronic transitions within the molecule. The pyridine ring in this compound would give rise to characteristic absorption bands in the ultraviolet region of the electromagnetic spectrum, typically around 200-300 nm.
Chromatographic Separations for Isomer and Purity Analysis (HPLC)
High-Performance Liquid Chromatography (HPLC) is a critical tool for the separation, identification, and quantification of this compound. It is particularly important for assessing the purity of the compound and for separating it from any potential isomers or impurities. A typical HPLC method would involve a reversed-phase column with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. Detection is commonly achieved using a UV detector set to a wavelength where the pyridine chromophore absorbs strongly. While specific retention times are dependent on the exact HPLC conditions, the technique allows for the development of robust methods for quality control.
Elemental Analysis and Mass Spectrometry for Compound Verification
Elemental Analysis is used to determine the empirical formula of this compound by measuring the percentage composition of carbon, hydrogen, and nitrogen. The theoretical elemental composition can be calculated from its molecular formula, C₁₀H₁₄N₂.
| Element | Theoretical Percentage |
| Carbon (C) | 74.03% |
| Hydrogen (H) | 8.70% |
| Nitrogen (N) | 17.27% |
Mass Spectrometry (MS) provides information about the mass-to-charge ratio of the molecule and its fragments, confirming its molecular weight and providing clues about its structure. In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be expected at m/z 162.23, corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of the methyl group or cleavage of the pyrrolidine ring, providing further structural confirmation.
Potential Academic and Pre Clinical Research Applications of 3 3 Methylpyrrolidin 3 Yl Pyridine
Development as Chemical Probes for Receptor and Enzyme Research
The development of selective chemical probes is crucial for dissecting the roles of specific receptors and enzymes in biological processes. The unique structure of 3-(3-methylpyrrolidin-3-yl)pyridine makes it an intriguing candidate for such applications, particularly in the study of nicotinic acetylcholine (B1216132) receptors (nAChRs).
The pyrrolidine (B122466) ring, especially when N-methylated, is a key pharmacophore in nicotine (B1678760), the primary agonist of nAChRs. nih.gov Research involving a "methyl scan" of the pyrrolidinium (B1226570) ring of nicotine has revealed that the position of methyl substitution significantly influences the interaction with different nAChR subtypes, such as α7 and α4β2. nih.gov Methylation at various carbons of the pyrrolidine ring can alter binding affinity and functional activity, highlighting the potential for creating subtype-selective ligands. nih.gov This suggests that this compound and its derivatives could be synthesized and utilized as chemical probes to explore the structure and function of nAChR subtypes, which are implicated in a variety of physiological and pathological processes, including cognition, addiction, and inflammation. nih.govwikipedia.org
The pyridine (B92270) ring itself is a common feature in many biologically active molecules and approved drugs, valued for its ability to participate in hydrogen bonding and other molecular interactions. researchgate.net The combination of the pyridine and the substituted pyrrolidine ring in one molecule offers a versatile platform for generating a library of compounds with varied electronic and steric properties. These compounds could be radiolabeled and used in binding assays to map the distribution of specific receptors in tissues or to screen for new drug candidates. While direct studies on this compound as an enzyme inhibitor are not widely reported, its structural similarity to known enzyme modulators suggests potential for exploration in this area as well.
Role as a Privileged Scaffold in Medicinal Chemistry Programs
A privileged scaffold is a molecular framework that is able to provide ligands for more than one type of receptor or enzyme target by judicious modification. The this compound structure embodies this concept, with its components appearing in compounds developed for a range of therapeutic areas.
Lead Compound in Neurodegenerative Research
The pyridine and pyrrolidine moieties are prevalent in compounds being investigated for the treatment of neurodegenerative disorders like Alzheimer's and Parkinson's disease. researchgate.netmdpi.com The cholinergic hypothesis of Alzheimer's disease has driven the development of acetylcholinesterase (AChE) inhibitors to boost acetylcholine levels in the brain. nih.gov Pyridine-containing compounds have been designed as AChE inhibitors, and the pyrrolidine ring is also found in molecules targeting this enzyme. researchgate.netnih.gov
Furthermore, the aggregation of amyloid-β (Aβ) peptides is a key pathological hallmark of Alzheimer's disease. researchgate.net Styrylpyridine derivatives have been synthesized as imaging agents for Aβ plaques, demonstrating the utility of the pyridine scaffold in targeting these protein aggregates. nih.gov The this compound scaffold could serve as a starting point for the design of dual-function ligands that both inhibit AChE and prevent Aβ aggregation. A patent has also described (3-methylpyrrolidin-3-yl) methyl pyridinyl ether derivatives as potent NK-3 receptor antagonists for potential use in treating Parkinson's disease, among other conditions. google.com
Table 1: Examples of Pyridine and Pyrrolidine Derivatives in Neurodegenerative Disease Research
| Compound Type | Target/Application | Key Findings | Reference(s) |
| (E)-3-Styrylpyridine derivatives | Amyloid plaque imaging | Showed high binding affinity to Aβ plaques in AD brain homogenates. | nih.gov |
| 3-OH pyrrolidine derivatives | Multi-target anti-Alzheimer's | Exhibited cholinesterase inhibitory activity and reduction of amyloid-beta plaques. | nih.gov |
| Pyridopyrimidine derivatives | Acetylcholinesterase inhibition | Reported to have higher inhibitory effect against AChE compared to galantamine. | nih.gov |
| (3-Phenylcarbamoyl-3,4-dihydro-2H-pyrrol-2-yl)phosphonates | Imidazoline I2 Receptor Ligands | Showed potential for anti-Alzheimer and analgesic properties. | nih.gov |
Exploration in Anti-infective Agent Discovery
The search for novel anti-infective agents is a global health priority. Pyridine derivatives have shown considerable promise in this area, exhibiting both antibacterial and antifungal activities. mdpi.comresearchgate.net Various synthetic strategies have been employed to create libraries of pyridine-containing compounds for antimicrobial screening.
For instance, a series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives were synthesized and evaluated for their in vitro antibacterial activity. nih.gov Several of these compounds demonstrated strong activity against Gram-positive bacteria, comparable to the antibiotic linezolid. nih.gov The structure-activity relationship studies in such research highlight how modifications to the pyridine and associated rings can significantly impact antimicrobial potency. nih.gov
The this compound scaffold provides a foundation for developing new anti-infective candidates. The basic nitrogen of the pyridine ring can improve water solubility, a desirable property for drug candidates, while the pyrrolidine ring can be modified to optimize interactions with bacterial or fungal targets. mdpi.com
Table 2: Antimicrobial Activity of Selected Pyridine Derivatives
| Compound Class | Target Organisms | Example Activity | Reference(s) |
| 3-(Pyridine-3-yl)-2-oxazolidinones | Gram-positive bacteria (e.g., S. aureus, S. pneumoniae) | MIC values comparable to linezolid. | nih.gov |
| Pyridine derivatives containing imidazo[2,1-b] nih.govnih.govnih.govthiadiazole | Bacteria and Fungi | Compound 17d showed high antibacterial activity (MIC = 0.5 µg/mL). | nih.gov |
| Dodecanoic acid pyridine derivatives | B. subtilis, S. aureus, E. coli, A. niger, C. albicans | Good antibacterial and antifungal activity. | mdpi.com |
| Pyridine carbonitrile derivatives | C. albicans | Compound 3b showed activity equivalent to miconazole. | researchgate.net |
Anti-cancer Agent Development Strategies
The pyridine scaffold is a cornerstone in the development of anti-cancer agents, with numerous derivatives being investigated for their ability to inhibit cancer cell proliferation and induce apoptosis. nih.govresearchgate.net These compounds often target key signaling pathways that are dysregulated in cancer.
For example, pyridin-3-yl pyrimidines have been synthesized and shown to be potent inhibitors of the Bcr-Abl fusion protein, a key driver in certain types of leukemia. nih.gov Other pyridine derivatives have been developed as inhibitors of phosphodiesterase 3 (PDE3) and have shown to inhibit the growth of colon tumor cells. nih.gov A novel methsulfonyl pyridine derivative, CK-3, was found to suppress hepatocellular carcinoma proliferation and invasion by blocking the PI3K/AKT/mTOR and MAPK/ERK pathways. nih.gov
The this compound core can be utilized to design and synthesize novel compounds for anti-cancer research. By modifying the substituents on both the pyridine and pyrrolidine rings, it is possible to optimize the binding affinity and selectivity for various cancer-related targets, such as protein kinases and other enzymes. nih.govresearchgate.net
Table 3: Pyridine Derivatives in Anti-Cancer Research
| Compound Series | Target/Mechanism | Key Findings | Reference(s) |
| Pyridin-3-yl pyrimidines | Bcr-Abl inhibitors | Compounds A2, A8, and A9 exhibited potent Bcr-Abl inhibitory activity. | nih.gov |
| 4,6-diaryl-2-imino-1,2-dihydropyridine-3-carbonitriles | PDE3 inhibition, colon tumor cell growth inhibition | Compound Ii was the most active in inhibiting colon tumor cell growth (IC50 of 3 µM). | nih.gov |
| 3-Pyridinylidene derivatives of triterpenes | Apoptosis induction | Compounds 6 and 7 were highly active with GI50 values in the low micromolar to nanomolar range. | mdpi.com |
| Methsulfonyl pyridine derivative (CK-3) | PI3K/AKT/mTOR and MAPK/ERK pathway inhibition | Suppressed hepatocellular carcinoma proliferation and invasion. | nih.gov |
Applications in Supramolecular Chemistry and Materials Science
Beyond its biomedical potential, the structural characteristics of this compound lend themselves to applications in supramolecular chemistry and materials science. The pyridine nitrogen provides a coordination site for metal ions, making it a valuable building block for the construction of complex architectures.
Construction of Multicomponent Assemblies
The pyridine ring is a fundamental component in the design of ligands for metal-organic frameworks (MOFs), which are crystalline materials with a wide range of applications, including gas storage, catalysis, and sensing. The nitrogen atom of the pyridine can coordinate to a metal center, and by using pyridyl ligands with other functional groups, it is possible to create extended, porous structures. rsc.orgosti.gov
While the direct use of this compound in MOF synthesis is not extensively documented, its pyridine moiety makes it a potential candidate for such applications. The pyrrolidine group could introduce specific steric and electronic properties to the resulting framework, potentially influencing its porosity and catalytic activity. The synthesis of bi-linker MOFs, using two distinct organic ligands, has been shown to produce materials with enhanced conductivity and efficiency, suggesting that this compound could be used in combination with other linkers to create novel functional materials. rsc.org
Multicomponent reactions are another area where pyridine derivatives are widely used to create complex molecular assemblies in a single step. researchgate.net These reactions offer an efficient way to build molecular diversity and could be employed with this compound as a building block to generate novel supramolecular structures with interesting host-guest properties or other materials science applications.
Catalytic Applications in Organic Synthesis
There is currently a lack of established research demonstrating the use of this compound as a catalyst in organic synthesis. The structural motifs present in the molecule, namely the basic nitrogen atoms of the pyridine and pyrrolidine rings, suggest potential for organocatalysis. Pyridine and pyrrolidine derivatives are known to act as catalysts in a variety of organic transformations. For instance, chiral pyrrolidine-based structures are fundamental to a class of organocatalysts used in asymmetric synthesis. nih.gov Similarly, pyridine derivatives can serve as base catalysts or ligands in metal-catalyzed reactions. researchgate.netsemanticscholar.org
However, specific studies detailing the catalytic activity, efficiency, or scope of this compound in any particular class of organic reactions are not found in the current body of scientific literature. The significance of this specific compound in catalytic research remains an area for future investigation. smolecule.com
Supramolecular Strategies for Chemical Separations
The application of this compound in supramolecular strategies for chemical separations has not been reported in peer-reviewed research. Supramolecular chemistry often utilizes specific non-covalent interactions, such as hydrogen bonding, host-guest interactions, and π-π stacking, to achieve selective recognition and separation of molecules. mdpi.com Pyridine-containing molecules can participate in such interactions, for example, through the formation of coordination complexes or hydrogen bonds. nih.gov
While the structural components of this compound could theoretically engage in supramolecular assembly, there are no published studies that have explored or established its use as a host or guest molecule for the separation of chemical mixtures. Research into the potential of this compound to form selective inclusion complexes or other supramolecular structures for separation purposes has not been documented.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-(3-methylpyrrolidin-3-yl)pyridine, and how can purity be optimized?
- Methodology : Cross-coupling reactions (e.g., Suzuki-Miyaura) and ring-closing metathesis are common approaches. For example, a pyridine ring can be functionalized with a methylpyrrolidine moiety using palladium catalysts under inert conditions . Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization improves yield and purity. Monitor reaction progress using LC-MS and confirm purity via HPLC (>95%) .
Q. How can the structural conformation of this compound be characterized experimentally?
- Methodology : Use NMR (¹H, ¹³C, and 2D-COSY) to resolve stereochemistry and substituent orientation. For instance, the methyl group on the pyrrolidine ring produces distinct splitting patterns in ¹H NMR (δ ~1.2–1.5 ppm) . X-ray crystallography can confirm absolute configuration, though crystallization may require slow evaporation in polar solvents (e.g., methanol/water mixtures) .
Q. What preliminary biological screening assays are suitable for this compound?
- Methodology : Screen for antimicrobial activity using broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. For cytotoxicity, use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations . Include positive controls (e.g., doxorubicin) and validate results in triplicate .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
- Methodology : Synthesize derivatives with modifications to the pyridine ring (e.g., halogenation) or pyrrolidine substituents (e.g., bulky groups). Test derivatives in parallel assays (e.g., enzyme inhibition, receptor binding) to identify key pharmacophores. For example, methylation at the pyrrolidine 3-position enhances metabolic stability . Use multivariate statistical analysis (e.g., PCA) to correlate structural features with activity .
Q. What computational tools are effective for predicting binding modes and target interactions?
- Methodology : Perform molecular docking (AutoDock Vina, Schrödinger Suite) against targets like monoamine oxidase B (PDB ID: 2V5Z) . Validate with MD simulations (GROMACS) to assess binding stability (>50 ns trajectories). Quantum chemical calculations (DFT-B3LYP/6-31G*) predict electronic properties (e.g., HOMO-LUMO gaps) relevant to reactivity .
Q. How can contradictory data on bioactivity be resolved?
- Case Example : If antimicrobial results conflict (e.g., reports activity, but a follow-up study does not), verify assay conditions (e.g., nutrient media pH, inoculum size). Perform checkerboard assays to rule out synergism/antagonism with media components. Repeat studies with standardized protocols (CLSI) and orthogonal assays (e.g., time-kill kinetics) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
